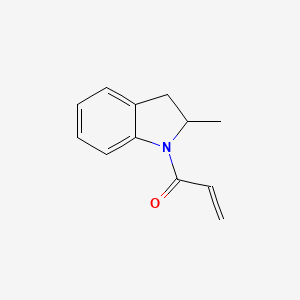

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

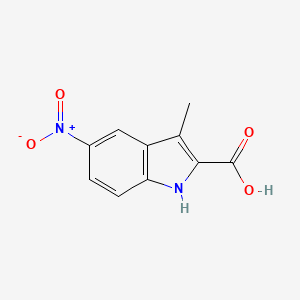

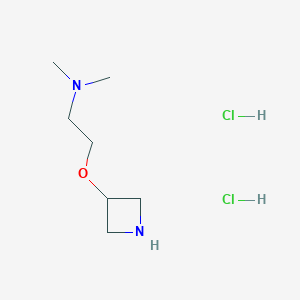

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one , also known by its systematic name, is a fascinating compound with an intriguing molecular structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules and natural compounds .

Molecular Structure Analysis

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point range of 211–213°C .

- Spectral Features : Its FT-IR spectrum shows characteristic peaks related to functional groups (e.g., C=O, NH, Ar-H) .

- NMR Signals : In the ^1H-NMR spectrum, signals corresponding to various protons are observed .

- Molecular Weight : Calculated molecular weight is 327 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Glycerin Carbonate-based Intermediates

A new synthesis method for 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) was performed using Williamson ether synthesis, showcasing the application of related compounds in creating dicyclocarbonates and polyhydroxyurethanes without isocyanate. These materials exhibited desirable properties like glass transition temperatures and high molecular weight, highlighting their potential in polymer chemistry (Benyahya et al., 2011).

Pyrolytic Synthesis and Chemical Properties

Research on Isoindolo[2,1-a]indol-6-one 1 has revealed a sigmatropic shift-elimination-cyclisation cascade, indicating the compound's potential in creating structures with unique chemical properties through flash vacuum pyrolysis (FVP). This study demonstrates the compound's versatility in synthetic chemistry and its sensitivity to steric effects (Crawford et al., 2008).

One-pot Synthesis of Isoindolin-1-ones

A one-pot synthesis approach for 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives was developed, illustrating the compound's role in creating a variety of derivatives through aryne cyclization and Horner reaction. This research underscores the compound's importance in organic synthesis, offering pathways to diverse molecular architectures (Couture et al., 1997).

Mechanism of Action

Target of Action

The compound “1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .

Result of Action

The result of the action of “this compound” would depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h3-7,9H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLRHDSUHYXUFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)

![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

![N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2916891.png)

![6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2916893.png)